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molecular formula C13H13ClO4 B8752001 Ethyl 6-chloro-5-methoxy-1-oxoindane-2-carboxylate

Ethyl 6-chloro-5-methoxy-1-oxoindane-2-carboxylate

Cat. No. B8752001
M. Wt: 268.69 g/mol
InChI Key: WTCRGDMFMYSEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07511152B2

Procedure details

To a solution of 6-chloro-5-methoxyindan-1-one (27.6 g, 141 mmol) in THF (630 mL) at −78° C. was added a 1.0M solution of lithium bis(trimethylsilyl)amide in THF (309 mL, 309 mmol) and then the solution was slowly warmed to ca −50° C. during 1 hour. After re-cooling to −78° C., ethyl cyanoformate (21.3 mL, 216 mmol) was introduced and the reaction mixture was allowed to warm to room temperature during 2 hours. After quenching with 300 mL of 1N HCl, most of the THF was removed by rotary evaporation under reduced pressure. The residual mixture was extracted with EtOAc and the organic layer was washed with dilute aqueous NaHCO3 and dried over Na2SO4. Filtration through a pad of silica and removal of the solvent under reduced pressure gave ethyl 6-chloro-5-methoxy-1-oxoindane-2-carboxylate as a brown oil.
Quantity
27.6 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
630 mL
Type
solvent
Reaction Step One
Name
Quantity
309 mL
Type
solvent
Reaction Step One
Quantity
21.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][C:8]2=[O:11])=[CH:4][C:3]=1[O:12][CH3:13].C[Si]([N-][Si](C)(C)C)(C)C.[Li+].C([C:26]([O:28][CH2:29][CH3:30])=[O:27])#N>C1COCC1>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH:7]([C:26]([O:28][CH2:29][CH3:30])=[O:27])[C:8]2=[O:11])=[CH:4][C:3]=1[O:12][CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
27.6 g
Type
reactant
Smiles
ClC1=C(C=C2CCC(C2=C1)=O)OC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
630 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
309 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
21.3 mL
Type
reactant
Smiles
C(#N)C(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was slowly warmed to ca −50° C. during 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature during 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After quenching with 300 mL of 1N HCl, most of the THF
CUSTOM
Type
CUSTOM
Details
was removed by rotary evaporation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residual mixture was extracted with EtOAc
WASH
Type
WASH
Details
the organic layer was washed with dilute aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
through a pad of silica and removal of the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C2CC(C(C2=C1)=O)C(=O)OCC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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